1,4-Bis(dichlorophosphino)benzene

説明

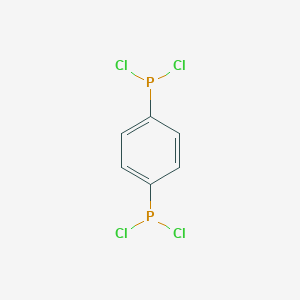

1,4-Bis(dichlorophosphino)benzene is an organophosphorus compound featuring a benzene ring substituted at the para positions with dichlorophosphino (-PCl₂) groups. The dichlorophosphino moiety is highly reactive due to the electron-withdrawing chlorine atoms, making such compounds valuable in coordination chemistry and catalysis.

特性

IUPAC Name |

dichloro-(4-dichlorophosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHQZYHUJQNOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400493 | |

| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10498-56-3 | |

| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

1,4-Bis(dichlorophosphino)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,4-diphosphinobenzene using phosphorus pentachloride (PCl5). This reaction typically yields high amounts of the desired product . Another method involves the reaction of benzene with phosphorus trichloride (PCl3) in the presence of aluminum chloride (AlCl3), followed by the removal of aluminum chloride using phosphorus oxychloride (POCl3) . These methods are efficient and provide high yields of this compound.

化学反応の分析

Reactivity with Nucleophiles

1,4-Bis(dichlorophosphino)benzene undergoes nucleophilic substitution reactions, where chloride groups are replaced by nucleophiles. Key reactions include:

Base-Induced Ring Closure with Amines

Primary amines react with this compound under basic conditions to form cyclic iminophosphorane-linked polymers (PAIPs). This reaction proceeds via a Staudinger-like mechanism, producing nitrogen gas as a byproduct .

Example Reaction:

Key Data:

| Amine Type | Reaction Conditions | Yield (%) | Product Molecular Weight (g/mol) |

|---|---|---|---|

| Aliphatic | RT, DMF/Toluene | 71–89 | ~4,500 |

| Aromatic | 60°C, THF | 85–91 | Not reported |

Notes: Steric hindrance from substituents on the benzene ring slows reaction rates, favoring partial oxidation of phosphine groups .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals. Its dichlorophosphino groups enable diverse coordination modes:

Metal Complex Formation

-

Palladium(II) Complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Rhodium(I) Complexes: Catalyze hydrothiolation of alkynes when paired with disulfides.

Structural Features:

Example Application:

Polymerization Reactions

This compound participates in condensation polymerization:

Halogen Exchange Reactions

The chlorine atoms can be substituted with other halogens or organic groups:

Fluorination

Treatment with antimony trifluoride (SbF) yields 1,4-bis(difluorophosphino)benzene, though this pathway is less common:

Challenges:

Oxidation Pathways

Exposure to air or strong oxidizers leads to gradual oxidation:

Phosphine Oxide Formation

Kinetics:

Theoretical Insights

DFT calculations (wB97X-D/6-311+G(d,p)) reveal:

科学的研究の応用

Coordination Chemistry

1,4-Bis(dichlorophosphino)benzene serves as a significant ligand in coordination chemistry. Its ability to form stable complexes with transition metals is crucial for various catalytic processes. The compound can coordinate with metal ions to form metal-ligand complexes that exhibit enhanced catalytic activity.

Table 1: Coordination Complexes Formed with this compound

| Metal Ion | Type of Complex | Application |

|---|---|---|

| Pd(II) | Square planar complex | Catalysis in cross-coupling reactions |

| Pt(II) | Octahedral complex | Catalysis in organic transformations |

| Ru(II) | Octahedral complex | Catalysis in hydrogenation reactions |

Catalysis

The compound has been utilized in various catalytic reactions due to its ability to stabilize metal centers and facilitate reactivity. Notable applications include:

- Cross-Coupling Reactions : It acts as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

- Hydrogenation Reactions : In combination with ruthenium complexes, it has shown efficacy in hydrogenation processes, contributing to the development of pharmaceuticals and fine chemicals .

Synthesis of Organophosphorus Compounds

This compound serves as a precursor for synthesizing various organophosphorus compounds. Its dichlorophosphino groups can be transformed into other functional groups through substitution reactions, leading to a diverse range of derivatives useful in different applications.

Case Study 1: Synthesis of Metal-Organic Frameworks (MOFs)

Research has demonstrated the use of this compound in synthesizing metal-organic frameworks. These frameworks exhibit unique properties for gas storage and separation applications. The coordination of this compound with metal ions forms stable frameworks that can be tailored for specific functionalities .

Case Study 2: Catalytic Activity in Organic Transformations

A study highlighted the catalytic activity of palladium complexes derived from this compound in Suzuki-Miyaura coupling reactions. The results showed improved yields and selectivity compared to traditional catalysts, showcasing the potential of this ligand in enhancing reaction efficiency .

作用機序

The mechanism of action of 1,4-Bis(dichlorophosphino)benzene primarily involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 1,4-bis(dichlorophosphino)benzene (inferred properties) with structurally related organophosphorus compounds, emphasizing backbone variations, substituent effects, and applications.

Table 1: Structural and Physical Properties

*Inferred properties based on structural analogs.

Key Comparisons:

Backbone Influence: Benzene vs. Aliphatic Chains: The aromatic backbone in this compound may confer greater thermal stability compared to aliphatic analogs like 1,4-bis(dichlorophosphino)butane. However, steric hindrance from the rigid benzene ring could reduce ligand flexibility in coordination complexes. Ferrocene Backbone: 1,1'-Bis(dichlorophosphino)ferrocene (387.77 g/mol) incorporates a metallocene structure, enabling redox-active behavior and applications in asymmetric catalysis .

Substituent Effects: Dichlorophosphino (-PCl₂) vs. Diphenylphosphino (-PPh₂): Dichlorophosphino groups are more electrophilic and reactive toward nucleophiles (e.g., in ligand substitution reactions) compared to the electron-rich -PPh₂ groups in 1,4-bis(diphenylphosphino)butane (DPPB) . This makes dichlorophosphino derivatives more suited for synthesizing reactive metal complexes. Trichloromethyl (-CCl₃) vs. Dichlorophosphino (-PCl₂): 1,4-Bis(trichloromethyl)benzene is a non-phosphorus analog with high thermal stability (m.p. 106–110°C) but lacks the coordination sites critical for catalysis.

Reactivity and Applications: Catalytic Ligands: Dichlorophosphino compounds (e.g., 1,4-bis(dichlorophosphino)butane) are precursors to chelating ligands in transition-metal catalysis. Their reactivity contrasts with DPPB, a widely used ligand in cross-coupling reactions due to its air stability . Moisture Sensitivity: Dichlorophosphino derivatives (e.g., 1,1'-bis(dichlorophosphino)ferrocene ) hydrolyze readily, requiring anhydrous handling, whereas DPPB and trichloromethyl analogs are less sensitive.

Research Findings and Limitations

- Synthetic Utility: Dichlorophosphino compounds are versatile intermediates but require stringent handling. For example, 1,4-bis(dichlorophosphino)butane reacts with alcohols or amines to generate phosphonite or phosphinamide ligands .

- Gaps in Data: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs. Experimental data on its solubility, stability, and catalytic performance would be critical for further validation.

生物活性

1,4-Bis(dichlorophosphino)benzene, a compound featuring dichlorophosphino groups attached to a benzene ring, has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in various applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of two dichlorophosphino groups attached to a benzene ring at the para positions. The synthesis typically involves chlorination reactions that introduce phosphino groups into the benzene framework. One common method utilizes phosphorus trichloride (PCl₃) under controlled conditions to achieve the desired substitution:

This reaction highlights the reactivity of the benzene ring towards electrophilic substitution, facilitated by the presence of phosphorus compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Letters demonstrated that compounds with phosphine moieties can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that this compound displays inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

Additionally, studies have shown that this compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. Its ability to inhibit protein kinases has been noted, which may lead to reduced cell proliferation and migration in cancerous tissues .

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer effects was conducted using human breast cancer cell lines. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| 0 | 100 | 5 | 2 |

| 10 | 75 | 15 | 5 |

| 25 | 50 | 30 | 20 |

| 50 | 20 | 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, agar diffusion methods were employed to evaluate the effectiveness of the compound against selected pathogens. The results indicated significant zones of inhibition, particularly against gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 10 |

Q & A

Q. What safety protocols are critical when handling 1,4-Bis(dichlorophosphino)benzene in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (nitrile gloves, chemical-resistant lab coats), ventilation via fume hoods, and spill containment using inert absorbents. Avoid skin/eye contact, as the compound causes severe burns . For spills, use dry methods (e.g., sand) to prevent dust generation, followed by disposal as hazardous waste . Respiratory protection (NIOSH-approved masks) is mandatory during prolonged exposure.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : The compound is synthesized via phosphination of 1,4-dichlorobenzene using chlorophosphines (e.g., PCl₃) under inert atmospheres. Key steps include slow reagent addition at −78°C to control exothermicity, followed by warming to room temperature for completion. Purification involves vacuum distillation or recrystallization from anhydrous solvents (e.g., hexane) to remove byproducts like HCl .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ³¹P NMR identifies phosphorus environments (δ ~100–150 ppm for P–Cl bonds). ¹H/¹³C NMR resolves aromatic backbone symmetry.

- X-ray crystallography : Single crystals grown via slow evaporation in dichloromethane/hexane mixtures. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters for Cl/P atoms) .

Advanced Research Questions

Q. How can the coordination behavior of this compound with transition metals be systematically studied?

- Methodological Answer : Design ligand-to-metal reactions (e.g., with Pd⁰ or Pt²⁺) in THF under argon. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry (redox shifts). Isolate complexes via solvent layering (e.g., ether/hexane). Structural confirmation requires X-ray crystallography; refine twinned data in SHELXL using HKLF5 .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodological Answer : Use Gaussian09 with B3LYP/6-31G** for geometry optimization and MP2 for electron correlation. Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilicity. Polarizability and hyperpolarizability (β) values derived via finite-field methods inform nonlinear optical properties. Basis set truncation errors are minimized using diffuse functions .

Q. What challenges arise in crystallographic refinement of metal complexes involving this ligand, and how are they resolved?

- Methodological Answer : Common issues include disordered Cl/P atoms and twinning. In SHELXL, apply ISOR restraints for thermal motion and TWIN/BASF commands for twin refinement. High-resolution data (d < 0.8 Å) improves anisotropic modeling. For ambiguous electron density, DFT-optimized geometries guide restraint application .

Q. What photochemical mechanisms explain acid generation in aromatic dichlorophosphino derivatives?

- Methodological Answer : Under UV (254 nm), S–O bond cleavage generates sulfonyl radicals, which undergo Fries rearrangement or solvent-cage escape. Acid (e.g., HSO₃⁻) formation is quantified via titration. Oxygen participation is confirmed by comparative N₂ vs. O₂ atmosphere experiments. Radical pathways are tracked via EPR spin-trapping (e.g., TEMPO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。